molecular formula C14H22N4O B2710746 2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2196215-10-6

2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2710746
CAS No.: 2196215-10-6
M. Wt: 262.357
InChI Key: VBPFSUOZESWIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a useful research compound. Its molecular formula is C14H22N4O and its molecular weight is 262.357. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound 2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one represents a novel class of azabicyclic compounds that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and inflammation management. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole moiety linked to an azabicyclo[3.2.1]octane scaffold. This structural arrangement is significant as it enhances the compound's interaction with biological targets due to the presence of nitrogen-rich heterocycles known for their pharmacological properties.

Research indicates that compounds based on the azabicyclo[3.2.1]octane framework exhibit inhibitory activity against key enzymes involved in inflammatory processes:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid associated with anti-inflammatory effects. Inhibition of NAAA by azabicyclic compounds can lead to increased PEA levels, thereby enhancing its analgesic and anti-inflammatory properties .

Antiproliferative Activity

A significant aspect of the biological activity of this compound is its antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including:
    • Hs294T (melanoma)
    • MIA PaCa-2 (pancreatic cancer)
    • NCI-H1581 (lung cancer)

In studies involving a library of triazole-based azabicycloalkane conjugates, many exhibited moderate to potent antiproliferative activity, with some showing selectivity indices exceeding 9 compared to cisplatin .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the azabicyclo[3.2.1]octane structure can significantly influence biological activity:

CompoundIC50 (μM)Selectivity Index
Compound A0.042>9
Compound B0.655<9
Compound C0.250>5

These findings indicate that specific structural components are critical for enhancing both potency and selectivity against targeted enzymes and cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of azabicyclic compounds in preclinical settings:

  • Anti-inflammatory Studies : In vivo models demonstrated that compounds similar to this compound significantly reduced inflammation markers when administered prior to inflammatory stimuli.
  • Cancer Treatment Efficacy : In vitro assays showed that certain derivatives led to G0/G1 phase arrest in cancer cells, indicating potential mechanisms for inducing apoptosis or inhibiting cell cycle progression .

Properties

IUPAC Name

2,2-dimethyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-14(2,3)13(19)18-10-4-5-11(18)9-12(8-10)17-7-6-15-16-17/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPFSUOZESWIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2CCC1CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.